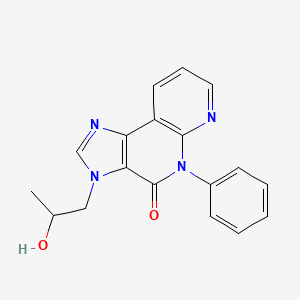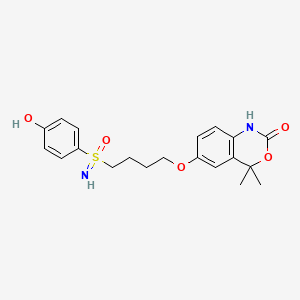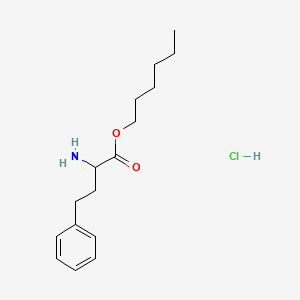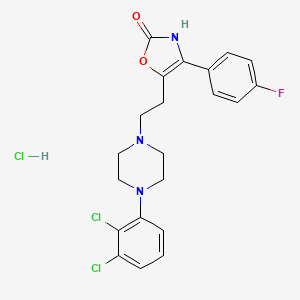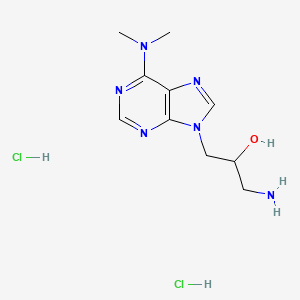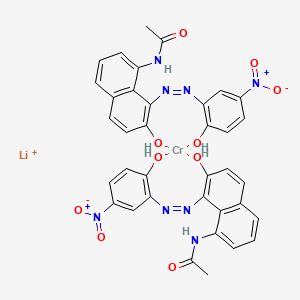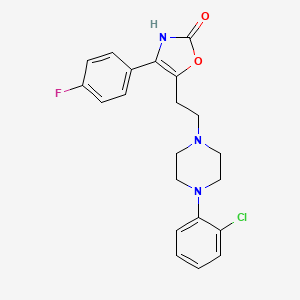
2(3H)-Oxazolone, 5-(2-(4-(2-chlorophenyl)-1-piperazinyl)ethyl)-4-(4-fluorophenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2(3H)-Oxazolone, 5-(2-(4-(2-chlorophenyl)-1-piperazinyl)ethyl)-4-(4-fluorophenyl)- is a complex organic compound that belongs to the class of oxazolones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(3H)-Oxazolone, 5-(2-(4-(2-chlorophenyl)-1-piperazinyl)ethyl)-4-(4-fluorophenyl)- typically involves multi-step organic reactions. Common synthetic routes may include:
Cyclization Reactions: Formation of the oxazolone ring through cyclization of appropriate precursors.
Substitution Reactions: Introduction of the 2-chlorophenyl and 4-fluorophenyl groups via nucleophilic substitution reactions.
Piperazine Derivatization: Attachment of the piperazine moiety through amide or ester bond formation.
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, organometallic reagents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. They may include various substituted oxazolones, piperazine derivatives, and fluorophenyl compounds.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors, leading to modulation of cellular signaling pathways.
DNA/RNA: Interaction with genetic material, potentially affecting gene expression.
Comparison with Similar Compounds
Similar Compounds
- **2(3H)-Oxazolone, 5-(2-(4-(2-chlorophenyl)-1-piperazinyl)ethyl)-4-(4-bromophenyl)-
- **2(3H)-Oxazolone, 5-(2-(4-(2-chlorophenyl)-1-piperazinyl)ethyl)-4-(4-methylphenyl)-
- **2(3H)-Oxazolone, 5-(2-(4-(2-chlorophenyl)-1-piperazinyl)ethyl)-4-(4-nitrophenyl)-
Uniqueness
The unique combination of the 2-chlorophenyl and 4-fluorophenyl groups, along with the piperazine moiety, distinguishes this compound from its analogs. These structural features may confer specific chemical and biological properties, making it a subject of interest in various research domains.
Properties
CAS No. |
120944-13-0 |
|---|---|
Molecular Formula |
C21H21ClFN3O2 |
Molecular Weight |
401.9 g/mol |
IUPAC Name |
5-[2-[4-(2-chlorophenyl)piperazin-1-yl]ethyl]-4-(4-fluorophenyl)-3H-1,3-oxazol-2-one |
InChI |
InChI=1S/C21H21ClFN3O2/c22-17-3-1-2-4-18(17)26-13-11-25(12-14-26)10-9-19-20(24-21(27)28-19)15-5-7-16(23)8-6-15/h1-8H,9-14H2,(H,24,27) |
InChI Key |
QUXVFCAVIRVIOM-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCC2=C(NC(=O)O2)C3=CC=C(C=C3)F)C4=CC=CC=C4Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


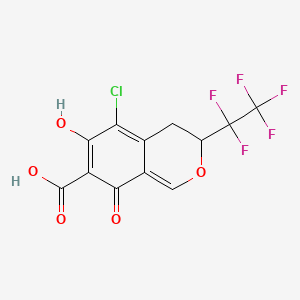




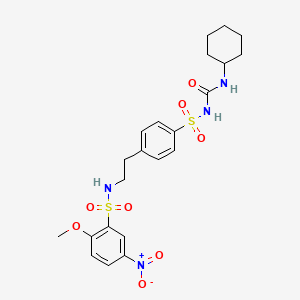
![2-ethyl-9-methyl-5-(1H-pyrrolo[2,3-b]pyridin-3-yl)-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12760508.png)
